![molecular formula C10H6ClFN2O B2685275 4-Chloro-6-fluoroquinoline-3-carboxamide CAS No. 851973-26-7](/img/structure/B2685275.png)
4-Chloro-6-fluoroquinoline-3-carboxamide
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Overview
Description
4-Chloro-6-fluoroquinoline-3-carboxamide is a synthetic compound that has been widely used in scientific research. It is a member of the quinoline family and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Complex Molecules
4-Chloro-6-fluoroquinoline-3-carboxamide serves as a precursor in the synthesis of fluoroquinolone-based thiazolidinones, demonstrating significant antimicrobial properties (Patel & Patel, 2010). These compounds are synthesized from lead molecules through a series of reactions, culminating in substances with established antifungal and antibacterial activities. Similarly, its derivatization into dihalo-2-phenylquinoline-4-carboxamides has been explored for their potential as NK-3 receptor ligands, aiming at applications in medical imaging studies, such as PET and SPECT (Bennacef et al., 2004).
Antimicrobial and Anticancer Studies
Research on this compound derivatives has shown promising antinociceptive, anti-inflammatory, and anticonvulsant properties. These effects are significant for developing treatments against acute pain and seizures (Wilhelm et al., 2014). Furthermore, the synthesis of Schiff base and thiazolidinone derivatives of similar compounds has demonstrated excellent antibacterial and antifungal activity, highlighting the compound's role in combating microbial infections (Patel & Patel, 2010).
Pharmaceutical Development
This compound derivatives have been synthesized and evaluated for their antibacterial and anticancer activities, showcasing their potential in the development of dual-acting chemotherapeutic agents. Some derivatives displayed significant growth inhibition against cancer cell lines, coupled with minimal cytotoxicity towards normal cells, suggesting their utility in targeted cancer therapy (Al-Trawneh et al., 2010).
Spectroscopic and Computational Studies
The compound has also been a subject of spectroscopic and computational analysis to understand its structural and electronic properties better. Quantum mechanical, NBO, HOMO-LUMO, and molecular docking studies on similar compounds provide insights into their reactivity, potential biological targets, and the mechanisms underlying their pharmacological activities (Saral et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could provide a valuable idea for treatment .
Mode of Action
It is known that such compounds can bind with high affinity to multiple receptors, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, which suggests that they may affect a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 4-Chloro-6-fluoroquinoline-3-carboxamide indicate that it has high gastrointestinal absorption and is BBB permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-chloro-6-fluoroquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-6-3-5(12)1-2-8(6)14-4-7(9)10(13)15/h1-4H,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVDBWZRNKFOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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